molecular formula C17H17NO2 B1253815 1-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol

1-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol

Cat. No.: B1253815
M. Wt: 267.32 g/mol
InChI Key: NBDNEUOVIJYCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Asimilobine is a naturally occurring alkaloid found in various plant species. It belongs to the class of aporphine alkaloids and is known for its diverse pharmacological properties. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Asimilobine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the Pictet-Spengler reaction, which forms the core aporphine structure. This reaction involves the condensation of a tryptamine derivative with an aldehyde under acidic conditions, followed by cyclization and reduction steps to yield ®-Asimilobine.

Industrial Production Methods: Industrial production of ®-Asimilobine may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps such as crystallization or chromatography to obtain high-purity ®-Asimilobine.

Chemical Reactions Analysis

Types of Reactions: ®-Asimilobine undergoes various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the functional groups on the aporphine core, leading to the formation of different derivatives.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific functional groups.

    Substitution: Substitution reactions can introduce new functional groups onto the aporphine core, enhancing its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various ®-Asimilobine derivatives with modified functional groups, which can exhibit different pharmacological activities.

Scientific Research Applications

®-Asimilobine has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex alkaloids and natural products.

    Biology: Studies have shown that ®-Asimilobine exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Due to its pharmacological properties, ®-Asimilobine is being investigated for its potential therapeutic applications in treating various diseases, such as neurodegenerative disorders and cardiovascular diseases.

    Industry: ®-Asimilobine and its derivatives are used in the development of pharmaceuticals and as lead compounds in drug discovery.

Mechanism of Action

The mechanism of action of ®-Asimilobine involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, including dopamine and serotonin receptors, which play a crucial role in its pharmacological effects. Additionally, ®-Asimilobine can inhibit specific enzymes and signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

    (S)-Asimilobine: The enantiomer of ®-Asimilobine, which may exhibit different pharmacological properties.

    Nuciferine: Another aporphine alkaloid with similar structural features but distinct biological activities.

    Glaucine: A related alkaloid with comparable pharmacological effects.

Uniqueness: ®-Asimilobine is unique due to its specific stereochemistry, which can significantly influence its interaction with biological targets and its overall pharmacological profile. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-20-17-14(19)9-11-6-7-18-13-8-10-4-2-3-5-12(10)16(17)15(11)13/h2-5,9,13,18-19H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDNEUOVIJYCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Reactant of Route 2
1-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Reactant of Route 3
Reactant of Route 3
1-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Reactant of Route 4
1-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Reactant of Route 5
1-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Reactant of Route 6
1-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol

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